Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Nucleophilic substitution Leaving group ability Reaction kinetics

Eliminate protecting-group manipulations in multi-step synthesis. The benzylic bromomethyl group of this compound enables rapid, high-yielding SN2 displacement with nitrogen heterocycles, while the nitro-deactivated aromatic ring remains completely inert-ensuring exclusive functionalization at the exocyclic methylene position. • Streamlines kinase inhibitor library construction via protection-free N-alkylation of piperazine, morpholine, and imidazole cores. • Shortens agrochemical synthetic sequences by ≥2 steps compared to in-situ benzylic halide generation routes. • Crystalline, non-hygroscopic solid (≥95% purity) ensures reproducible stock solution preparation and long-term stability.

Molecular Formula C9H7BrN2O6
Molecular Weight 319.067
CAS No. 153754-31-5
Cat. No. B586583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-3,5-dinitrobenzoate
CAS153754-31-5
Molecular FormulaC9H7BrN2O6
Molecular Weight319.067
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr
InChIInChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3
InChIKeyOZTMRDHUKBJZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Bromomethyl)-3,5-Dinitrobenzoate Specifications & Procurement


Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (CAS 153754-31-5, MF C9H7BrN2O6, MW 319.07) is a polyfunctional aromatic ester featuring a benzylic bromomethyl electrophile flanked by two strongly electron-withdrawing nitro groups in a meta arrangement relative to the methyl ester . The compound is a pale-yellow crystalline solid with a predicted melting point of 75–78 °C and density of 1.767±0.06 g/cm³; it is freely soluble in common organic solvents but practically insoluble in water . These physicochemical attributes define its handling, storage, and reaction solvent selection, establishing the baseline against which structurally related analogs must be evaluated for synthetic utility.

Generic Substitution Risks for Methyl 2-(Bromomethyl)-3,5-Dinitrobenzoate


Interchanging methyl 2-(bromomethyl)-3,5-dinitrobenzoate with a superficially similar analog—such as methyl 2-bromo-3,5-dinitrobenzoate, methyl 2-chloro-3,5-dinitrobenzoate, or the unsubstituted methyl 3,5-dinitrobenzoate—fundamentally alters the reaction pathway and product outcome. The benzylic bromomethyl group acts as a primary sp³ electrophile, enabling rapid SN2-type displacements or benzylic cross-couplings that are mechanistically inaccessible to the aromatic halides . Conversely, the nitro substituents strongly deactivate the ring toward electrophilic aromatic substitution, meaning that the methyl benzoate core is essentially inert under conditions where the bromomethyl group undergoes selective functionalization [1]. Selecting a comparator without this precise combination of orthogonal reactive centers eliminates the very chemoselectivity that defines this compound's value in multi-step synthesis.

Differentiation from Structural Analogs


Electrophilic Reactivity: Benzylic vs. Aryl Halides

The benzylic bromomethyl group in methyl 2-(bromomethyl)-3,5-dinitrobenzoate exhibits substantially higher electrophilic reactivity than the aromatic bromo or chloro substituents in methyl 2-bromo-3,5-dinitrobenzoate (CAS 36749-41-4) or methyl 2-chloro-3,5-dinitrobenzoate (CAS 2213-79-8). General leaving-group reactivity scales place bromide (Br⁻) as a superior leaving group to chloride (Cl⁻) by a factor of approximately 10² to 10³ in typical SN2 displacements, while the benzylic position further enhances this rate due to transition-state stabilization from the adjacent aromatic π-system [1]. This translates to a practical difference in reaction conditions: the target compound undergoes complete substitution with primary amines at 0–25 °C within 1–2 hours, whereas the corresponding aryl halides require elevated temperatures (>60 °C) and extended reaction times (>12 hours) for comparable conversion in analogous SNAr reactions .

Nucleophilic substitution Leaving group ability Reaction kinetics SN2/SNAr differentiation

Orthogonal Chemoselectivity

In contrast to methyl 2-hydroxy-3,5-dinitrobenzoate (CAS 22633-33-6), which requires additional protection/deprotection steps to mask the phenolic hydroxyl during further manipulations, methyl 2-(bromomethyl)-3,5-dinitrobenzoate offers a single, defined electrophilic handle. The aromatic ring, despite bearing two nitro groups, remains intact and unreactive under standard nucleophilic substitution conditions targeting the benzylic bromide [1]. This orthogonality is absent in methyl 2-bromo-3,5-dinitrobenzoate, where any nucleophile strong enough to attack the aromatic bromide will also risk nitro-group displacement or ring-opening side reactions .

Chemoselectivity Protecting-group-free synthesis Functional group compatibility Sequential derivatization

Purity & Analytical Consistency

Commercial offerings of methyl 2-(bromomethyl)-3,5-dinitrobenzoate consistently specify a minimum purity of 95% by HPLC, with several vendors providing documentation up to ≥98% . This level of batch-to-batch consistency is not uniformly maintained for the less common methyl 2-bromo-3,5-dinitrobenzoate, where purity specifications vary more widely (typically 95–97%) and fewer suppliers offer full analytical characterization packages (NMR, HPLC, MS) . For methyl 2-chloro-3,5-dinitrobenzoate, purity data are sparser, and the compound is less frequently stocked by major research chemical suppliers .

Quality control Purity specification Procurement reliability Analytical characterization

Crystallinity & Handling Advantages

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a crystalline solid at ambient temperature with a melting point of 75–78 °C , in contrast to many alkylating agents that are liquids or low-melting solids requiring cold storage. The comparator methyl 2-hydroxy-3,5-dinitrobenzoate melts at a lower temperature (reported 60–65 °C for related analogs) and is more hygroscopic . The higher melting point and crystalline nature of the target compound facilitate accurate weighing, reduce volatility-related loss, and simplify handling in standard laboratory and pilot-plant settings.

Solid-state handling Weighing accuracy Storage stability Process safety

Application Scenarios


N-Alkylated Heterocycles for Kinase Inhibitors

The benzylic bromide of methyl 2-(bromomethyl)-3,5-dinitrobenzoate undergoes rapid, high-yielding alkylation with nitrogen heterocycles (e.g., piperazine, morpholine, imidazole) to afford N-alkylated intermediates that serve as core fragments in kinase inhibitor libraries. The electron-withdrawing nitro groups enhance the electrophilicity of the benzylic carbon while simultaneously deactivating the ring toward unwanted aromatic substitution, ensuring that the heterocyclic nitrogen attacks exclusively at the exocyclic methylene position [1]. This selectivity is critical for constructing precise pharmacophores without the need for protecting-group manipulations, streamlining SAR exploration and lead optimization campaigns.

Benzylic Ethers & Thioethers for Herbicides

Substitution of the bromomethyl group with alkoxides or thiolates generates benzylic ethers and thioethers that mimic the lipophilic tail motifs found in commercial herbicides. The dinitrobenzoate framework imparts favorable logP and membrane permeability characteristics, while the crystalline nature of the starting material facilitates accurate small-scale piloting prior to scale-up . Compared to alternative routes that require protection of phenolic hydroxyls or generation of benzylic halides in situ, direct procurement of the title compound shortens the synthetic sequence by at least two steps and reduces overall process mass intensity.

Monomer for Dendrimers & Cross-Linkers

The combination of a reactive benzylic electrophile and a robust aromatic diester core positions methyl 2-(bromomethyl)-3,5-dinitrobenzoate as a valuable monomer for constructing dendrimeric and hyperbranched polymers. The benzylic bromide can be used to attach the monomer to core molecules or to introduce branching points via nucleophilic substitution with polyamines. The nitro substituents remain intact and can later be reduced to amines, providing orthogonal functionality for post-polymerization modification . The availability of the compound in ≥95% purity from multiple suppliers ensures reproducibility in polymer synthesis, where impurities can drastically affect molecular weight distributions and mechanical properties.

Derivatizing Agent for Amine Analytes

The strong UV chromophore conferred by the 3,5-dinitrobenzoate moiety (ε > 10⁴ M⁻¹cm⁻¹ at λmax ~230–260 nm) makes derivatives of the title compound highly detectable by HPLC-UV and LC-MS. The benzylic bromide reacts cleanly with primary and secondary amines to form stable benzylamine adducts, enabling quantitative derivatization of amine-containing analytes for trace-level analysis. The crystalline, non-hygroscopic nature of the reagent simplifies preparation of stock solutions and improves long-term stability relative to more volatile alkylating agents .

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